![molecular formula C8H14O4 B12292652 Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B12292652.png)
Propanoic acid, 2-[(tetrahydro-2H-pyran-2-yl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El ácido ®-2-(tetrahidropiraniloxi)propiónico es un compuesto orgánico que presenta un grupo éter tetrahidropiranilo unido a una parte de ácido propiónico
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de ácido ®-2-(tetrahidropiraniloxi)propiónico generalmente implica la protección de grupos hidroxilo utilizando éteres tetrahidropiranilo (THP). Este proceso se puede lograr utilizando varios reactivos y catalizadores, como catalizadores ácidos, catalizadores heterogéneos y reactivos neutros . Las condiciones de reacción a menudo incluyen temperaturas suaves y solventes específicos para garantizar altos rendimientos y selectividad.
Métodos de producción industrial
La producción industrial de ácido ®-2-(tetrahidropiraniloxi)propiónico puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar los subproductos. El uso de reactores de flujo continuo y técnicas avanzadas de purificación puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
El ácido ®-2-(tetrahidropiraniloxi)propiónico puede sufrir varias reacciones químicas, que incluyen:
Oxidación: Conversión a ácidos carboxílicos o cetonas correspondientes.
Reducción: Formación de alcoholes o alcanos.
Sustitución: Reemplazo de grupos funcionales con otros sustituyentes.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el hidruro de aluminio y litio y nucleófilos para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, solventes específicos y catalizadores para lograr las transformaciones deseadas .
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o alcanos.
Aplicaciones Científicas De Investigación
El ácido ®-2-(tetrahidropiraniloxi)propiónico tiene varias aplicaciones de investigación científica, que incluyen:
Química: Se utiliza como un bloque de construcción en la síntesis orgánica para la preparación de moléculas complejas.
Biología: Investigado por su posible papel en las vías bioquímicas y las interacciones con moléculas biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas y como precursor para el desarrollo de fármacos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción del ácido ®-2-(tetrahidropiraniloxi)propiónico implica su interacción con objetivos moleculares y vías específicos. El grupo éter tetrahidropiranilo puede actuar como un grupo protector, permitiendo reacciones selectivas en otros sitios funcionales. La parte de ácido propiónico puede participar en varios procesos bioquímicos, influyendo en las funciones celulares y las vías metabólicas .
Comparación Con Compuestos Similares
Compuestos similares
Éteres tetrahidropiranilo: Compuestos con grupos protectores similares utilizados en la síntesis orgánica.
Derivados del ácido propiónico: Compuestos con partes de ácido carboxílico similares utilizados en varias reacciones químicas.
Singularidad
El ácido ®-2-(tetrahidropiraniloxi)propiónico es único debido a su combinación de un grupo éter tetrahidropiranilo y una parte de ácido propiónico, lo que proporciona una reactividad y versatilidad distintas en aplicaciones sintéticas .
Propiedades
IUPAC Name |
2-(oxan-2-yloxy)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-6(8(9)10)12-7-4-2-3-5-11-7/h6-7H,2-5H2,1H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEFRORNCZFPJCT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)OC1CCCCO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![tert-butyl N-[4-[3-(tert-butylcarbamoyl)-3,4,4a,5,6,7,8,8a-octahydro-1H-isoquinolin-2-yl]-3-hydroxy-1-phenylsulfanylbutan-2-yl]carbamate](/img/structure/B12292569.png)
![3-[[3-Methyl-1-oxo-1-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]butan-2-yl]carbamoyl]octanoic acid](/img/structure/B12292577.png)
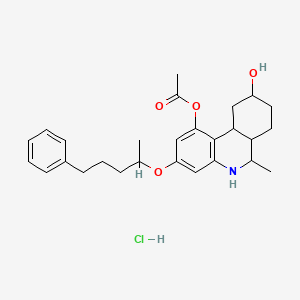
![tert-Butyl (3-cyano-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate](/img/structure/B12292580.png)
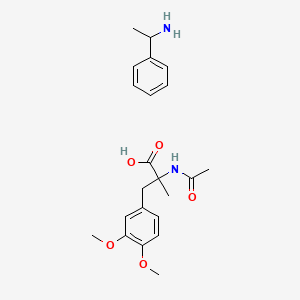
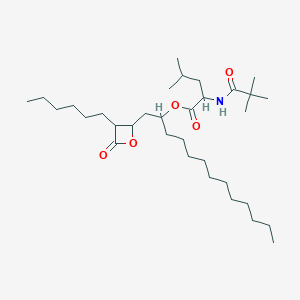
![4-[4-[(Dimethylamino)methyl]phenyl]isoquinoline-1,5-dione](/img/structure/B12292597.png)
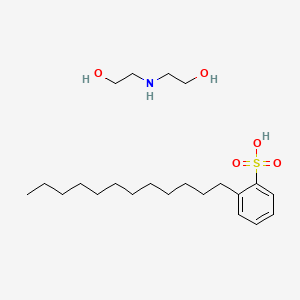
![6-[(7-acetamido-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12292607.png)
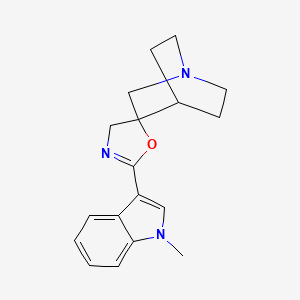
![Methyl 2-amino-6-[(2-ethoxy-2-oxoethyl)amino]hexanoate](/img/structure/B12292609.png)
![2-(6,9-Difluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoacetaldehyde](/img/structure/B12292614.png)

![1-[3,5-Bis(trifluoromethyl)phenyl]cyclopentanecarboxylic Acid](/img/structure/B12292622.png)
